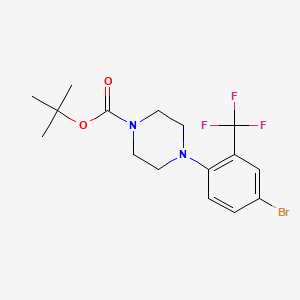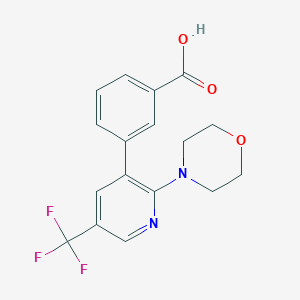
2-bromo-N-(3-ethynylphenyl)acetamide
Übersicht
Beschreibung
“2-bromo-N-(3-ethynylphenyl)acetamide” is a chemical compound with the CAS Number 1343729-71-4 . It has a molecular weight of 238.08 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The melting point of “this compound” is between 120-125 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : Research by Qiu et al. (2017) focused on the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives, including 2-bromo-N-(3-ethynylphenyl)acetamide, using KBr/K2S2O8-mediated dibromohydration. This method is notable for its mild conditions and the absence of metal catalysis, allowing for switchable synthesis with different neighboring groups (Qiu, Li, Ma, & Zhou, 2017).
Antimicrobial Activity : Fahim and Ismael (2019) investigated the antimicrobial properties of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds displayed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).
Pharmacological Applications : Studies on diphenhydramine derivatives, including bromo analogs, have shown that these compounds possess anti-inflammatory and antihistaminic effects. For instance, research by Ahmadi et al. (2012) demonstrated the efficacy of these compounds in reducing inflammation in rat models (Ahmadi, Khalili, Hajikhani, Safari, & Nahri-Niknafs, 2012).
Anticonvulsant and Antidepressant Activities : Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and evaluated their anticonvulsant and antidepressant activities. Some of these compounds were found to be effective in reducing the duration of immobility times in mice, indicating their potential in treating depression and convulsions (Xie, Tang, Pan, & Guan, 2013).
Chemical Properties and Interactions : The study of chemical properties and interactions of bromoacetamide derivatives is essential for understanding their potential applications. For example, research by Hazra et al. (2014) on crystal structures of bromo-phenyl derivatives provided insights into intermolecular interactions, crucial for their potential applications in materials science and pharmaceuticals (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).
Eigenschaften
IUPAC Name |
2-bromo-N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFXLKHSLLUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


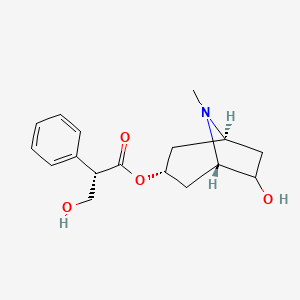
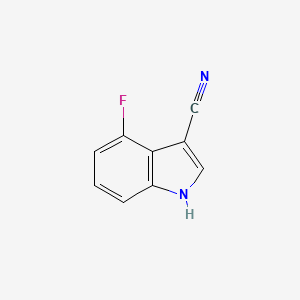
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

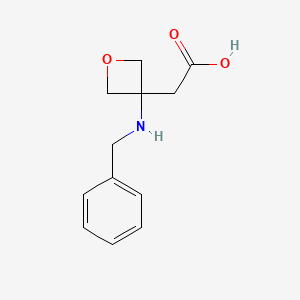
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

